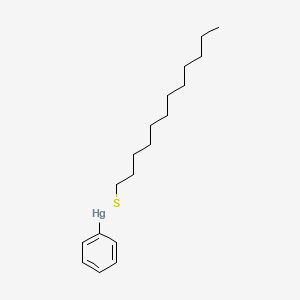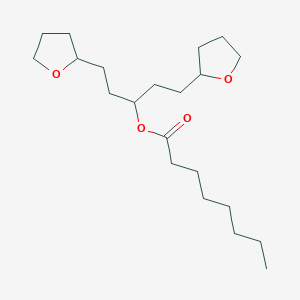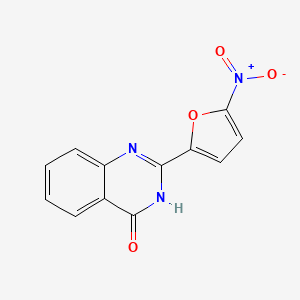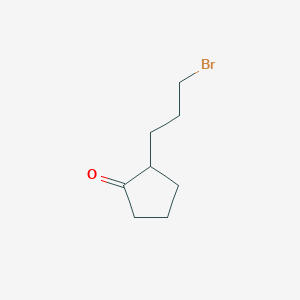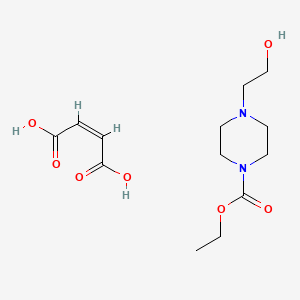
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate is a chemical compound with the molecular formula C₉H₁₈N₂O₃. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate typically involves the reaction of piperazine with ethyl chloroformate and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- Piperazine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperazine-1-carboxylate.
- The resulting product is then reacted with 2-chloroethanol to introduce the hydroxyethyl group, forming Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.
- The final step involves the addition of maleic acid to form the maleate salt of the compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions: Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of ethyl 4-(2-oxoethyl)piperazine-1-carboxylate.
Reduction: Reformation of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate can be compared with other piperazine derivatives such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-(2-Hydroxyethyl)piperazine
Uniqueness: The presence of the hydroxyethyl group and the maleate salt form distinguishes this compound from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
6308-86-7 |
|---|---|
分子式 |
C13H22N2O7 |
分子量 |
318.32 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O3.C4H4O4/c1-2-14-9(13)11-5-3-10(4-6-11)7-8-12;5-3(6)1-2-4(7)8/h12H,2-8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
VGDOKHZGLGYTQE-BTJKTKAUSA-N |
異性体SMILES |
CCOC(=O)N1CCN(CC1)CCO.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CCOC(=O)N1CCN(CC1)CCO.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



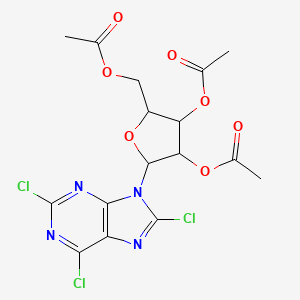
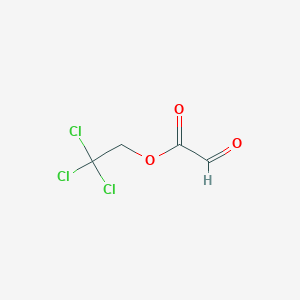
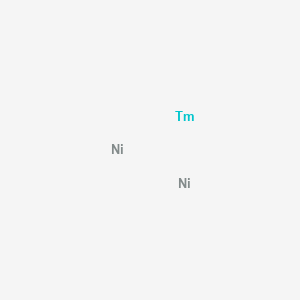
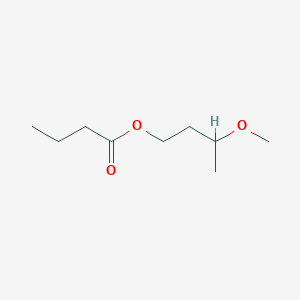

![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)


